molecular formula C27H24N2S B2369709 2-(Allylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile CAS No. 303985-27-5

2-(Allylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile

Cat. No.: B2369709
CAS No.: 303985-27-5
M. Wt: 408.56
InChI Key: IFMMVWQOIWFLGJ-VCFJNTAESA-N
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Description

2-(Allylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile: is an organic compound that features a nicotinonitrile core substituted with allylsulfanyl and methylstyryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Allylsulfanyl Group: The allylsulfanyl group is introduced via a nucleophilic substitution reaction, where an allyl sulfide reacts with the nicotinonitrile core.

    Addition of Methylstyryl Groups: The methylstyryl groups are added through a Heck reaction, where a styrene derivative reacts with the nicotinonitrile core in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The allylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group in the nicotinonitrile core can be reduced to an amine.

    Substitution: The methylstyryl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions may require Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Materials Science: This compound can be used in the synthesis of organic semiconductors and light-emitting materials due to its conjugated structure.

    Catalysis: It may serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

Biology and Medicine:

    Antitumor Activity: Preliminary studies suggest potential antitumor activity, making it a candidate for further research in cancer therapy.

    Antimicrobial Properties: It may exhibit antimicrobial properties, useful in developing new antibiotics.

Industry:

    Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Sensors: Its unique chemical structure makes it suitable for use in chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 2-(Allylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile in biological systems involves its interaction with cellular targets. The compound may bind to specific proteins or enzymes, altering their activity and leading to the observed biological effects. For example, its antitumor activity could be due to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

    2-Styrylquinoline Derivatives: These compounds share a similar conjugated structure and have been studied for their antitumor and antimicrobial activities.

    1,4-Bis(4-methylstyryl)benzene: Known for its use in optoelectronic applications, this compound is structurally similar and shares some of the same applications.

Uniqueness: 2-(Allylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile is unique due to the presence of both allylsulfanyl and methylstyryl groups, which confer distinct chemical and physical properties. This combination of functional groups enhances its versatility in various applications, from materials science to medicinal chemistry.

Properties

IUPAC Name

4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-prop-2-enylsulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2S/c1-4-17-30-27-26(19-28)24(15-13-22-9-5-20(2)6-10-22)18-25(29-27)16-14-23-11-7-21(3)8-12-23/h4-16,18H,1,17H2,2-3H3/b15-13-,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMMVWQOIWFLGJ-VCFJNTAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC=C)C=CC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC=C)/C=C/C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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